![molecular formula C8H13NO4 B3059608 N-甲基-N-[{[(丙-2-烯-1-基)氧基]羰基}-L-丙氨酸 CAS No. 918531-01-8](/img/structure/B3059608.png)

N-甲基-N-[{[(丙-2-烯-1-基)氧基]羰基}-L-丙氨酸

描述

N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水生环境中的存在

β-N-甲基氨基-L-丙氨酸 (BMAA) 是一种由水生蓝藻和微藻产生的神经毒素。它被认为会导致神经退行性疾病,如肌萎缩侧索硬化症-帕金森痴呆症复合征 (ALS-PDC)。BMAA 及其异构体在水生环境和食物来源中的存在是一个潜在的公共卫生问题。在准确检测和量化 BMAA 及其异构体 (DAB、BAMA、AEG) 方面仍然存在分析挑战,这使得人类健康风险评估变得困难 (Lance et al., 2018).

用于检测的分析方法

用于分析 BMAA 的方法不断增加,导致了对某些方法优越性的不同看法。对这些方法的比较表明,虽然 AOAC 已经批准了一种方法,但其他几种方法在类似组织中提供了可比较的 BMAA 定量浓度。这凸显了就 BMAA 的准确检测和定量分析方法达成共识的必要性 (Banack & Murch, 2017).

生物活性与生态意义

神经毒素 BMAA 因其与神经退行性疾病的联系而引起研究兴趣。研究探索了 BMAA 生物活性的分子机制及其与其在自然生态系统中的产生者之间的复杂关系。这些研究揭示了 BMAA 对蓝藻的基本代谢和细胞发育的显着调控作用,尤其是在氮受限条件下。这表明 BMAA 可能作为浮游植物的化感作用工具,在激烈的资源竞争中控制蓝藻种群 (Koksharova & Safronova, 2022).

在植物研究中的应用

与 BMAA 密切相关的 β-丙氨酸在植物生物学中扮演着多种角色。它参与合成植物防御化合物、对胁迫的反应以及作为植物激素的前体。特别是,β-丙氨酸以其在泛酸(维生素 B5)合成中的作用而闻名,泛酸是包括植物在内的所有生物体中碳转移化合物辅酶 A 和酰基载体蛋白的关键物质。β-丙氨酸在植物中功能的多样性使其成为植物科学研究的重要课题 (Parthasarathy, Savka, & Hudson, 2019).

生化应用

丙氨酸脱氢酶 (AlaDH) 是微生物代谢中的关键酶,催化 L-丙氨酸可逆转化为丙酮酸。它在各种生物过程中发挥着至关重要的作用,包括微生物中的能量产生、氧化还原平衡和氨基酸合成。AlaDH 在代谢途径中的多功能性和重要性突出了其在制药、环境和食品工业中的重要应用 (Dave & Kadeppagari, 2019).

作用机制

Target of Action

Similar compounds such as n-acetylalanine have been found to target enzymes like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes .

Mode of Action

It’s known that carbonyl compounds can undergo reduction to form alcohols . This process involves a specific biochemical interaction where the carbonyl group of the compound is converted, usually to an alcohol .

Biochemical Pathways

Carbonyl compounds are known to play a role in various metabolic pathways . For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .

Pharmacokinetics

Similar compounds such as n-acetylalanine have been studied for their pharmacokinetic properties .

Result of Action

For instance, a study showed that the alloc groups of bis-N,N′-allyloxy-carbonyl rhodamine 110 are efficiently cleaved by Pd0-microspheres, releasing free rhodamine 110 within the cytoplasm .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

属性

IUPAC Name |

(2S)-2-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-5-13-8(12)9(3)6(2)7(10)11/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJNYNLODGSQBD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579955 | |

| Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918531-01-8 | |

| Record name | N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918531-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

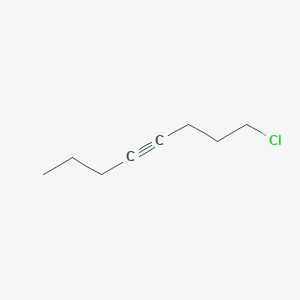

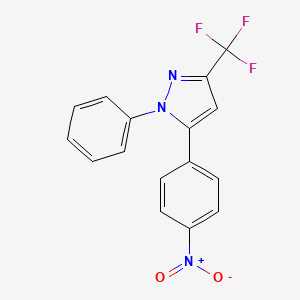

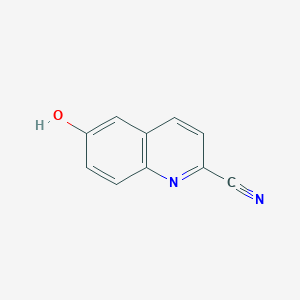

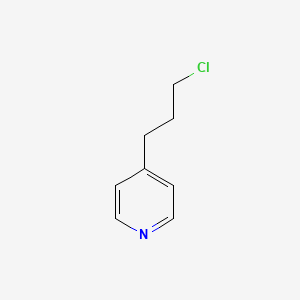

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-](/img/structure/B3059547.png)